molecular formula C12H16O2 B138192 (R)-2-Phenylpropionic acid propyl ester CAS No. 157239-52-6

(R)-2-Phenylpropionic acid propyl ester

Cat. No. B138192
M. Wt: 192.25 g/mol
InChI Key: UTCZKUBBYSOMTC-SNVBAGLBSA-N
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Description

“®-2-Phenylpropionic acid propyl ester” is an ester derived from a carboxylic acid, in which the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “®-2-Phenylpropionic acid propyl ester” can be represented by the formula C6H12O2, with a molecular weight of 116.1583 . The structure features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters, including “®-2-Phenylpropionic acid propyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, the alkoxy (OR’) group of an ester is replaced by another group . Other reactions include the reduction of an ester with lithium aluminum hydride , and the reaction of an ester with a Grignard reagent .


Physical And Chemical Properties Analysis

Esters have characteristic physical properties. They are usually neutral compounds, unlike the acids from which they are formed . Esters of low molar mass are somewhat soluble in water . The solubility of esters in water is related to their ability to engage in hydrogen bonding with water molecules .

Future Directions

The synthesis and transformation of esters, including “®-2-Phenylpropionic acid propyl ester”, continue to be areas of active research in organic chemistry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and applications in various fields such as pharmaceuticals, perfumery, and food industries .

properties

IUPAC Name

propyl (2R)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCZKUBBYSOMTC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenylpropionic acid propyl ester

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